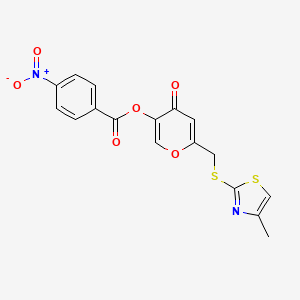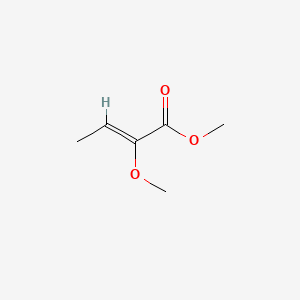
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential reactivity of the compound . For instance, the presence of a nitro group in similar compounds has been shown to be significant in their photochemical and metabolic behavior .
Synthesis Analysis
The synthesis of related compounds often involves reactions under mild conditions, as seen in the domino reaction of nitro-containing chromenes with malononitriles . Additionally, the synthesis of triazine derivatives from chloro-triazine, nitrobenzothiazol, and various nucleophilic reagents suggests a potential pathway for constructing the thiazolyl and pyran components of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the structure of "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" and confirm its synthesis. Theoretical calculations, such as density functional theory (DFT), can also provide insights into the geometry and electronic structure .
Chemical Reactions Analysis
The nitro group in similar compounds is a key functional group that can undergo various chemical reactions. For example, nitroreduction can convert nitro groups to nitroso and amino derivatives, which have been shown to exhibit mutagenic properties . The photochemical generation of nitric oxide from nitrobenzo[a]pyrene also indicates the potential for light-induced reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. The presence of a nitro group and a pyran ring suggests potential for photochemical activity and interaction with biological molecules . The metabolism of nitrobenzo[a]pyrene by liver microsomes and its mutagenicity upon activation through ring oxidation also provide clues to the metabolic fate and toxicological profile of the compound .
Aplicaciones Científicas De Investigación
Inhibition Against Nitric Oxide Synthase
Arias et al. (2018) reported on the synthesis of novel derivatives combining the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety, which showed inhibitory activities against different isoforms of nitric oxide synthase (Arias et al., 2018).
Synthesis and Reactive Properties
A study by Jilani (2007) focused on the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showing a new method for the synthesis of such compounds (Jilani, 2007).
Formation of DNA Adducts
Research by Herreno-Saenz et al. (1993) discussed the formation of adducts from nitrobenzo[a]pyrene derivatives, indicating their interaction with DNA under certain conditions (Herreno-Saenz et al., 1993).
Molecular Structure and Hydrogen Bonding
Portilla et al. (2007) explored the molecular structure of related compounds, focusing on their hydrogen bonding characteristics and how they form chains and sheets at a molecular level (Portilla et al., 2007).
Antimicrobial Properties
Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones and studied their antimicrobial properties, finding significant activity against gram-positive bacteria (Georgiadis et al., 1992).
Propiedades
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHVOIIALATIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)


![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)
![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)
![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)